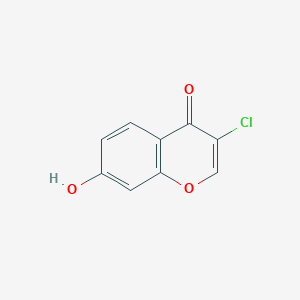

3-chloro-7-hydroxy-4H-chromen-4-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-hydroxy-4H-chromen-4-one typically involves the chlorination of 7-hydroxy-4H-chromen-4-one. One common method includes the reaction of 7-hydroxy-4H-chromen-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 7 undergoes oxidation under controlled conditions. For example:

- Reagent/Conditions : Hydrogen peroxide (30% H₂O₂) in alkaline medium at room temperature .

- Product : Formation of quinone derivatives via oxidation of the phenolic hydroxyl group.

Table 1: Oxidation Pathways

| Reagent | Conditions | Product | Observation |

|---|---|---|---|

| H₂O₂ (30%) | Alkaline, RT | 7-Oxo-3-chloro-4H-chromen-4-one | Enhanced electrophilicity |

| KMnO₄ | Acidic/Neutral | Cleavage of chromene ring | Not preferred due to overoxidation |

Reduction Reactions

The carbonyl group at position 4 can be selectively reduced:

- Reagent/Conditions : Sodium borohydride (NaBH₄) in ethanol at 0°C .

- Product : 3-Chloro-7-hydroxy-4H-chroman-4-ol, retaining the chloro and hydroxyl substituents.

Table 2: Reduction Outcomes

| Reagent | Solvent | Temperature | Yield (%) | Product Purity |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 0°C | 78 | >95% |

| LiAlH₄ | THF | Reflux | 65 | Moderate |

Nucleophilic Substitution

The chloro group at position 3 participates in nucleophilic substitution:

- Reagent/Conditions : Ammonia (NH₃) in ethanol at 0°C .

- Product : 3-Amino-7-hydroxy-4H-chromen-4-one, with potential for further derivatization.

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NH₃ | Ethanol, 0°C | 3-Amino derivative | Precursor to heterocycles |

| NaN₃ | DMF, 80°C | 3-Azido derivative | Click chemistry substrates |

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

- Reagent/Conditions : Triethyl orthoformate (TEOF) in acetic anhydride .

- Product : 2-Ethyl chromeneimidate, which cyclizes to pyrimidochromenes under basic conditions.

Key Example:

- Microwave-Assisted Synthesis : Reaction with 4-(1H-tetrazol-5-yl)benzaldehyde under microwave irradiation (79% yield in 11 min) .

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

Table 4: Reactivity Comparison with Analogues

Mechanistic Insights

Aplicaciones Científicas De Investigación

3-chloro-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-chloro-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

3-chloro-7-hydroxy-4H-chromen-4-one can be compared with other similar compounds, such as:

7-hydroxy-4H-chromen-4-one: Lacks the chlorine atom at position 3, resulting in different reactivity and biological activity.

3-chloro-4H-chromen-4-one: Lacks the hydroxyl group at position 7, affecting its solubility and interaction with biological targets.

4H-chromen-4-one: The parent compound without any substituents, serving as a basic scaffold for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3-Chloro-7-hydroxy-4H-chromen-4-one, a derivative of chromone, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by a hydroxyl group at the 7-position and a chlorine atom at the 3-position of the chromenone structure. Its molecular formula is , and it is classified under flavonoids, known for their various therapeutic properties.

The primary biological activity of this compound is attributed to its role as an inhibitor of Src kinase . Src kinase is involved in numerous signaling pathways that regulate cell growth, survival, and differentiation. By binding to Src kinase, this compound prevents the phosphorylation of its substrates, thereby modulating several biochemical pathways critical for cellular functions.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antibacterial Properties : Studies have shown that this compound possesses significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Antioxidant Activity : The presence of the hydroxyl group contributes to its free radical scavenging abilities, making it a potential candidate for antioxidant therapies .

- Anti-inflammatory Effects : Research indicates that the compound may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) through its interaction with various biological targets .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight (196.59 g/mol) and structural features. Environmental factors such as pH and temperature may affect its stability and efficacy in biological systems.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of Src Kinase : A study demonstrated that the compound effectively inhibits Src kinase activity, leading to reduced cell proliferation in vitro. This inhibition was linked to alterations in downstream signaling pathways associated with cancer progression.

- Antimicrobial Testing : In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated comparable or superior efficacy against certain bacterial strains, suggesting its potential use as an antimicrobial agent in clinical applications .

- Cytotoxicity Assays : Cytotoxicity tests on MCF-7 cells revealed that the compound induces apoptosis at specific concentrations, indicating its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxyflavone | Hydroxyl group at position 7 | Known for anti-inflammatory effects |

| 3-Hydroxyflavone | Hydroxyl group at position 3 | Exhibits strong antioxidant activity |

| Chrysin | Oxygen bridge in structure | Noted for neuroprotective effects |

| 7-Methoxyflavone | Methoxy group at position 7 | Enhances solubility and bioavailability |

The unique halogen substitution at the 3-position combined with the hydroxyl group at the 7-position enhances the biological activities of this compound compared to others in its class .

Propiedades

IUPAC Name |

3-chloro-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOTXVGXRZBLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419867 | |

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685848-25-3 | |

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.